molecular formula C10H8ClN3O2 B8486471 methyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate

methyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate

Cat. No.: B8486471
M. Wt: 237.64 g/mol
InChI Key: RXZOQLKHYRTHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, along with a carboxylic acid methyl ester functional group. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For example, 3-chlorobenzoyl hydrazine can react with ethyl acetoacetate under acidic conditions to form the triazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. For instance, 3-chlorobenzoyl chloride can react with the triazole ring in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group can be esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like triethylamine, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

methyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of methyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The chlorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency and selectivity.

Comparison with Similar Compounds

methyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure but different substituents.

    Itraconazole: Another antifungal agent with a triazole ring and additional functional groups that enhance its activity.

    Voriconazole: A triazole antifungal with a fluorinated pyrimidine ring, providing broad-spectrum antifungal activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 1-(3-chlorophenyl)-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H8ClN3O2/c1-16-10(15)9-12-6-14(13-9)8-4-2-3-7(11)5-8/h2-6H,1H3

InChI Key

RXZOQLKHYRTHFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 12.1 g (77.1 mmol) 3-chlorophenylboronic acid and 10.0 g (77.1 mmol) methyl 1,2,4-triazole-3-carboxylate in 200 mL DCM was added 19.0 mL (235 mmol) pyridine followed by 14.0 g (77.1 mmol) copper (II) acetate. The reaction mixture was stirred at RT for 3 days, and then filtered over celite. The filtrate was washed with 1M aqueous KHSO4 solution and saturated aqueous bicarbonate solution. The organic layer was dried over sodium sulfate, concentrated in vacuo and dried.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
catalyst
Reaction Step Three

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